2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride is a chemical compound with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol. It is classified under pyrimidine derivatives and features a methylamino group attached to the pyrimidine ring, along with a formyl group at the 4-position. The compound is characterized by its white to off-white crystalline appearance and is soluble in various organic solvents. Its CAS number is 180869-39-0, and it has a purity of approximately 95% .
These reactions are significant for synthetic organic chemistry, especially in the development of pharmaceuticals.
2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride exhibits biological activities that make it a compound of interest in medicinal chemistry. It has been studied for its potential as an intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. Its structure suggests potential interactions with biological targets due to the presence of the methylamino group, which may enhance binding affinity and specificity .
Several methods exist for synthesizing 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride:
These methods highlight the versatility in synthesizing this compound while maintaining high purity levels.
2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride finds applications primarily in:
Interaction studies involving 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride focus on its binding affinity with various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding its potential as a therapeutic agent.
Several compounds share structural similarities with 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Score | Key Features |
---|---|---|---|
2-Methylpyrimidine-4-carbaldehyde | 1004-17-7 | 0.84 | Lacks methylamino group; simpler structure. |
2-(Methylthio)pyrimidine-4-carbaldehyde | 1074-68-6 | 0.69 | Contains a thioether instead of an amino group. |
6-Methyl-2-pyridinecarboxaldehyde | 1122-72-1 | 0.62 | Different position for carbaldehyde; pyridine ring. |
2-Methylpyrimidine-5-carbaldehyde | 90905-33-2 | 0.61 | Carbaldehyde at a different position; similar reactivity. |
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 | 0.63 | Contains an amino group; different substitution pattern. |
These comparisons illustrate how variations in functional groups and positions can significantly influence chemical behavior and biological activity, highlighting the uniqueness of 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride within this group of compounds .